8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione
Description
This compound belongs to the purine-2,6-dione family, characterized by a bicyclic core structure with substitutions at the 1, 3, 8, and 9 positions. The 8-{[(4-fluorophenyl)methyl]sulfanyl} group introduces a fluorinated aromatic moiety linked via a thioether bridge, which may enhance lipophilicity and influence receptor binding.
Properties
IUPAC Name |
8-[(4-fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c1-18-12-11(13(21)20(3)15(22)19(12)2)17-14(18)23-8-9-4-6-10(16)7-5-9/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFHLQRDMYYRRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the reaction of 4-fluorobenzyl chloride with a thiol compound to form the sulfanyl intermediate. This intermediate is then reacted with a purine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine core.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce different functional groups to the fluorophenyl ring.
Scientific Research Applications
The compound "N-(4-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide," also known by its CAS number 897453-42-8, is a complex organic molecule that combines a fluorophenyl group, a purine derivative, and a sulfanylacetamide moiety. It is used as a building block in the synthesis of more complex molecules and is studied for its potential interactions with biological macromolecules.
Note: It appears the query contains two different chemical names. The first part of the request is for N-(4-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide (CAS Number: 897453-42-8) and the second part is for 8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione. This answer will address the first compound.
Properties
Key properties of N-(4-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide include:
- Molecular Formula: C₁₆H₁₇FN₅O₃S
- Molecular Weight: 378.4 g/mol
- IUPAC Name: N-(4-fluorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- InChI: InChI=1S/C16H16FN5O3S/c1-20-13-12(14(24)22(3)16(25)21(13)2)19-15(20)26-8-11(23)18-10-6-4-9(17)5-7-10/h4-7H,8H2,1-3H3,(H,18,23)
- InChI Key: KNNFQZYBTDGSDF-UHFFFAOYSA-N
- Canonical SMILES: CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=C(C=C3)F
The compound is investigated for several potential biological activities:
- Anti-inflammatory Activity: It can modulate inflammatory responses and may inhibit the activation of transcription factors like NF-κB, potentially reducing the expression of pro-inflammatory cytokines and adhesion molecules like ICAM-1 and VCAM-1.
- Antioxidant Properties: It may act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
- Anticancer Potential: (Further details not provided in the search results)
Mechanism of Action
The mechanism of action of 8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Structural Analogs
*Calculated based on molecular formula.
Key Research Findings
Impact of Fluorination : The 4-fluorophenyl group in the target compound and Compound C may enhance blood-brain barrier penetration due to increased lipophilicity, as seen in other fluorinated pharmaceuticals .
Thioether vs. Ethenyl Linkers : The thioether group in the target compound could improve metabolic stability compared to Compound B’s ethenyl linker, which is prone to oxidative degradation .
Cytotoxicity Trends : Compound A’s activity against HepG2 cells suggests that purine-2,6-diones with smaller substituents may retain cytotoxicity, whereas bulkier groups (e.g., fluorophenyl) could shift mechanisms toward receptor modulation .
Biological Activity
The compound 8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets.
Chemical Structure and Synthesis
The compound features a complex structure that includes a purine core with a sulfanyl group and a fluorinated phenyl substituent. Its synthesis typically involves several steps:
- Formation of the Purine Derivative : Alkylation of the purine base under basic conditions.
- Introduction of the Fluorophenyl Group : Nucleophilic aromatic substitution.
- Formation of the Sulfanyl Moiety : Reaction of a thiol with an acyl chloride.
This multi-step synthesis allows for the precise modification of the compound's properties, particularly its biological activity.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom in the phenyl ring may enhance its binding affinity and selectivity towards these targets compared to non-fluorinated analogs.
Kinase Inhibition
The compound may also act as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and dysregulation can lead to cancer progression. Compounds that inhibit kinase activity have been extensively studied for their therapeutic potential . The unique structural features of this compound suggest that it could interact with various kinases involved in tumorigenesis.
Case Studies
- In Vitro Studies : Preliminary assays have demonstrated that related compounds can inhibit cell growth in various cancer cell lines at low micromolar concentrations. For example, one study reported an IC50 value in the low nanomolar range for a structurally similar compound against breast cancer cells .
- Mechanistic Studies : Investigations into the binding interactions of similar compounds with target proteins have revealed critical insights into their inhibitory mechanisms. These studies often utilize fluorescence polarization assays to quantify binding affinities and elucidate the structure-activity relationship (SAR) for these compounds .
Comparative Analysis
To better understand the biological activity of 8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione , it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity | IC50 (nM) |
|---|---|---|---|
| Compound A | 4-Fluorophenyl | Antitumor | 10 |
| Compound B | 4-Chlorophenyl | Kinase Inhibitor | 50 |
| Compound C | Non-fluorinated | Moderate Inhibition | 100 |
This table illustrates how modifications in substituents can significantly alter biological potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
